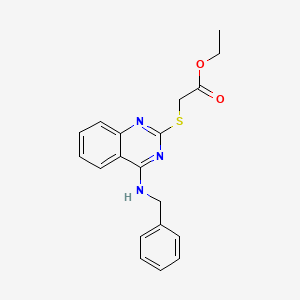

Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The title compound is synthesized by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The quinazoline ring forms a dihedral angle of approximately 86.83° with the phenyl ring. Additionally, the terminal methyl group exhibits disorder, with a rotation of about 60° in a 0.531:0.469 ratio .

Applications De Recherche Scientifique

Synthesis and Biological Activities

Synthesis Techniques and Derivatives

Ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate and its derivatives are synthesized using various chemical reactions, often involving halides, hydrazines, and isothiocyanates to create compounds with potential anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015), (Grigoryan, 2017).

Antimicrobial and Antifungal Properties

Certain quinazolinone derivatives exhibit significant antibacterial and antifungal activities, showcasing the potential for developing new antimicrobial agents (Anisetti & Reddy, 2012), (Geesi, 2020).

Antiviral Activities

Novel quinazolinone derivatives have been synthesized and evaluated for their antiviral activities against various viruses, including respiratory and biodefense viruses, indicating their potential as antiviral agents (Selvam et al., 2007).

Anticonvulsant and Antitumor Effects

Some derivatives of Ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate have been found to possess anticonvulsant and antitumor effects, highlighting their potential in the treatment of neurological disorders and cancer (Kabra et al., 2011), (Markosyan et al., 2008).

Glutaminase Inhibition for Cancer Therapy

Derivatives related to Ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate have been evaluated as glutaminase inhibitors, a novel approach in cancer therapy aimed at inhibiting the nutrient supply to tumors (Shukla et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds have been shown to have antimicrobial effects, suggesting that the targets could be microbial cells .

Mode of Action

Related compounds have been found to inhibit biofilm formation in pseudomonas aeruginosa, which is regulated by the quorum sensing system .

Biochemical Pathways

Related compounds have been shown to decrease cell surface hydrophobicity, curtailing the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Result of Action

Related compounds have been shown to impede pseudomonas cells’ twitching motility, a trait which augments the cells’ pathogenicity and invasion potential .

Action Environment

It’s worth noting that the effectiveness of similar compounds can be influenced by the specific conditions of the microbial environment .

Propriétés

IUPAC Name |

ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-2-24-17(23)13-25-19-21-16-11-7-6-10-15(16)18(22-19)20-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSBIPDVAKMFOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-methylimidazo[1,2-A]pyridine-3-carboxamide](/img/structure/B2714639.png)

![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2714640.png)

![Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride](/img/structure/B2714642.png)

![(E)-2-cyano-3-[3-[4-(difluoromethoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2714644.png)

![N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714650.png)

![5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2714651.png)